Isomexoticin (CAS 88585-86-8): Technical Profile and Research Applications
Isomexoticin (CAS 88585-86-8): Technical Profile and Research Applications
This guide provides an in-depth technical analysis of Isomexoticin (CAS 88585-86-8) , a bioactive coumarin derivative isolated from the Murraya genus. It is designed for researchers in natural product chemistry, pharmacology, and drug discovery.
Executive Summary
Isomexoticin is a naturally occurring coumarin (C16H20O6) predominantly isolated from the leaves and twigs of Murraya paniculata (Orange Jasmine) and Murraya exotica. Structurally, it is the C-6 regioisomer of Mexoticin , characterized by a 5,7-dimethoxy substitution pattern and a 2,3-dihydroxy-3-methylbutyl side chain.
Unlike many cytotoxic natural products, Isomexoticin exhibits low direct cytotoxicity (IC50 > 1000 µg/mL in HCT116 cells) but possesses a distinct ability to up-regulate EpCAM (Epithelial Cell Adhesion Molecule) expression . This property makes it a valuable probe for studying cell adhesion mechanics, Epithelial-Mesenchymal Transition (EMT), and metastasis suppression pathways.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]
Isomexoticin belongs to the class of phenylpropanoids , specifically the coumarin subclass.[1] Its structural distinction lies in the positioning of the prenyl-derived side chain.
Table 1: Physicochemical Profile
| Property | Data |
| Common Name | Isomexoticin |
| CAS Registry Number | 88585-86-8 |
| IUPAC Name | 6-(2,3-dihydroxy-3-methylbutyl)-5,7-dimethoxychromen-2-one |
| Molecular Formula | C₁₆H₂₀O₆ |
| Molecular Weight | 308.33 g/mol |
| Physical State | White to off-white amorphous powder |
| Solubility | Soluble in Methanol, Ethanol, DMSO; Poorly soluble in water |
| UV Absorption | |
| Structural Isomer | Mexoticin (Side chain at C-8 position) |
Structural Characterization (NMR Signature)
Differentiation from its isomer, Mexoticin, is achieved via
-
Key Signals (DMSO-
): 8.00 (s, H-4), 6.65 (s, H-8), 6.15 (s, H-3). -
Side Chain: The presence of a 2,3-dihydroxy-3-methylbutyl group is confirmed by methyl singlets (
~1.13) and methine/methylene signals at 4.0-2.7 range.
Structural Visualization & Isomerism
The following diagram illustrates the structural relationship between Isomexoticin and its isomer, highlighting the regio-chemical shift of the side chain that dictates their distinct biological interactions.
Figure 1: Structural divergence of Isomexoticin and Mexoticin based on side-chain regiochemistry.
Biosynthesis & Isolation Methodology
Isomexoticin is not commercially synthesized for large-scale use; it is obtained via extraction from Murraya species. The following protocol ensures high purity isolation.
Isolation Workflow (Self-Validating Protocol)
Objective: Isolate Isomexoticin from Murraya paniculata leaves.
-
Extraction:
-
Macerate air-dried, powdered leaves (1.0 kg) in 70% Ethanol (3 x 5L) at room temperature for 72 hours.
-
Why: Ethanol efficiently extracts coumarins while minimizing the extraction of non-polar fats (waxes) compared to hexane.
-
-
Solvent Partitioning:
-
Concentrate ethanol extract in vacuo. Suspend residue in water.
-
Partition sequentially with:
-
Petroleum Ether (Removes chlorophyll/lipids).
-
Ethyl Acetate (Target Fraction).
-
n-Butanol (Removes glycosides/sugars).
-
-
-
Chromatographic Separation:
-
Subject the Ethyl Acetate fraction to Silica Gel Column Chromatography.
-
Elution Gradient: Chloroform:Methanol (100:0
80:20). -
Checkpoint: Isomexoticin typically elutes in fractions with 5-10% Methanol.
-
-
Purification (HPLC):
-
Column: C18 Reverse Phase (Semi-preparative).
-
Mobile Phase: Methanol:Water (45:55, Isocratic).
-
Detection: UV at 310 nm.
-
Retention Time: Isomexoticin (Z2) elutes distinctively (approx. 25 min) compared to other coumarins like Murpanidin.
-
Figure 2: Step-by-step isolation workflow for obtaining high-purity Isomexoticin.
Pharmacological Mechanisms: The EpCAM Axis
The primary research interest in Isomexoticin lies in its modulation of EpCAM (Epithelial Cell Adhesion Molecule) .
Mechanism of Action[2]
-
Target: EpCAM (CD326).
-
Biological Context: EpCAM is a transmembrane glycoprotein mediating Ca
-independent homotypic cell-cell adhesion.-
Low EpCAM is often associated with EMT (Epithelial-Mesenchymal Transition), allowing cancer cells to detach and metastasize.
-
High EpCAM maintains the epithelial phenotype, potentially suppressing the initial detachment phase of metastasis.
-
-
Experimental Evidence: In HCT116 human colon cancer cells, Isomexoticin treatment (1–100 µg/mL) significantly increased EpCAM protein levels without inducing cytotoxicity (IC50 > 1000 µg/mL).[1][3][4][5]
Comparative Activity
Unlike Warfarin or other coumarin mixtures that may down-regulate adhesion via different pathways, Isomexoticin specifically stabilizes the epithelial phenotype by boosting EpCAM. This suggests a potential role as a metastasis suppressor rather than a direct cytotoxic agent.
Figure 3: Proposed mechanism of Isomexoticin-induced EpCAM up-regulation and its downstream effect on metastasis suppression.
Analytical Profiling & Quality Control
For researchers validating Isomexoticin samples, the following parameters are critical.
Quality Control Protocol
-
Purity Check (HPLC):
-
Column: C18 (5 µm, 4.6 x 250 mm).
-
Flow Rate: 1.0 mL/min.
-
Detection: 310 nm.
-
Purity Requirement: >95% (Area under curve).[6]
-
-
Identity Verification (NMR):
-
Confirm singlet at
6.65 (H-8) to distinguish from Mexoticin ( 6.3-6.5 for H-6).
-
-
Storage:
-
Store lyophilized powder at -20°C.
-
Reconstitute in DMSO immediately prior to use. Avoid repeated freeze-thaw cycles.
-
Future Outlook & Drug Development
Isomexoticin represents a "non-toxic modulator" class of natural products. Its lack of direct cytotoxicity is an asset, allowing it to be used in combination therapies to alter tumor phenotype (reversing EMT) without adding to the toxic load of chemotherapeutics.
Key Areas for Future Research:
-
Combination Studies: Testing Isomexoticin with cytotoxic agents to see if stabilizing cell adhesion prevents metastatic escape during chemotherapy.
-
Anti-inflammatory Assays: Investigating its potential in suppressing LPS-induced NO production, a common property of Murraya coumarins.
-
Structure-Activity Relationship (SAR): Modifying the C-6 side chain to enhance solubility or potency.
References
-
Shao, J., et al. (2016).[1][4][5] "Warfarin and coumarin-like Murraya paniculata extract down-regulate EpCAM-mediated cell adhesion: individual components versus mixture for studying botanical metastatic chemopreventives."[1][2][5] Scientific Reports, 6:30549.[1][2][4][5] [5]
- Zhang, L., et al. (2011). "Chemical constituents from Murraya paniculata.
- Wu, T.S., et al. (1983).
-
MedChemExpress. (2023). "Isomexoticin Product Datasheet."
-
PubChem. (2023). "Mexoticin and Related Compounds."[7][8] National Library of Medicine.
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. books.aijr.org [books.aijr.org]
- 8. Mexoticin | C16H20O6 | CID 176970 - PubChem [pubchem.ncbi.nlm.nih.gov]
